![molecular formula C16H12ClF3N4O2 B2775435 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 339101-72-3](/img/structure/B2775435.png)

4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

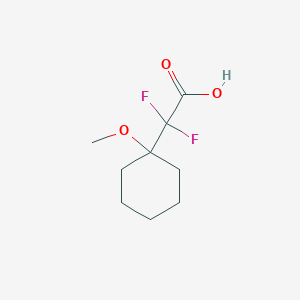

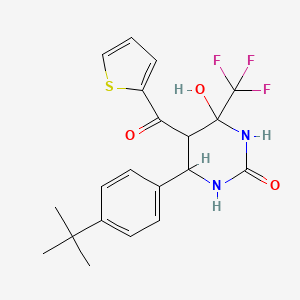

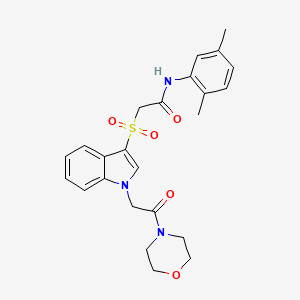

The compound contains several functional groups including an amino group (-NH2), a trifluoromethyl group (-CF3), a pyridinyl group (a nitrogen-containing aromatic ring), and an isoindole-1,3-dione group (a bicyclic structure with a five-membered ring fused to a four-membered ring containing two carbonyl groups). These functional groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The isoindole-1,3-dione group could potentially be formed through a cyclization reaction .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. These groups could potentially make the compound a participant in various types of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound "4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione" is a derivative of hexahydro-1H-isoindole-1,3(2H)-dione. Research has focused on the synthesis of various derivatives of this compound due to their potential applications in different scientific fields. For instance, Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. The method involved epoxidation followed by opening of the epoxide with nucleophiles, leading to derivatives including amino and triazole derivatives. This synthesis route provided a versatile foundation for creating a broad range of structurally related compounds with potential applications in pharmaceuticals and materials science (Tan et al., 2016).

Crystal and Molecular Structure Analysis

The study of molecular and crystal structure forms an essential part of understanding the properties and potential applications of a compound. Struga et al. (2007) synthesized two new N-aminoimides related to the isoindole structure and analyzed their crystal and molecular structures. They found that the crystals of these compounds are noncentrosymmetric with distinct molecular environments, leading to single or bifurcated N-H...O hydrogen bonds. This detailed structural analysis could be crucial for understanding the reactivity and interaction patterns of these compounds, potentially guiding their applications in fields like material science or pharmaceuticals (Struga et al., 2007).

Antimicrobial Screening and Chemotherapeutic Potential

Some derivatives of 1H-isoindole-1,3(2H)-dione have been explored for their antimicrobial and chemotherapeutic potential. Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of 1H-isoindole-1,3(2H)-dione, and screened them for antimicrobial activities. Their research aimed to evaluate these derivatives as potential chemotherapeutic agents, indicating the significance of this chemical structure in developing new medications (Jain et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could potentially involve further exploration of its synthesis, properties, and potential applications. For example, the compound could be investigated for use in pharmaceuticals or agrochemicals, given the biological activity associated with the trifluoromethyl and pyridinyl groups .

Propriétés

IUPAC Name |

4-amino-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N4O2/c17-10-6-8(16(18,19)20)7-23-13(10)22-4-5-24-14(25)9-2-1-3-11(21)12(9)15(24)26/h1-3,6-7H,4-5,21H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKBJRNWSASAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)

![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)

![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2775357.png)

![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)

![5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)

![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)

![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)